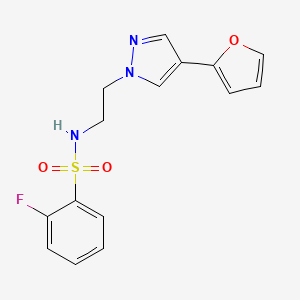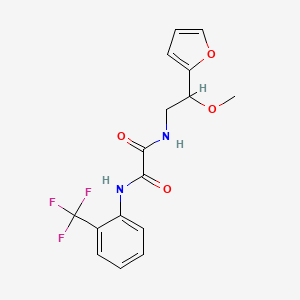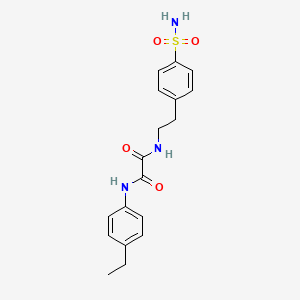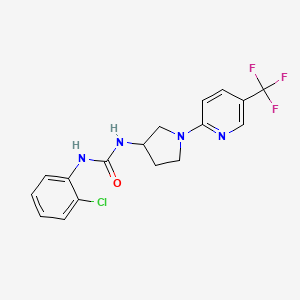![molecular formula C25H22FN3O B2792351 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 848063-89-8](/img/structure/B2792351.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a critical role in tumor growth and progression.
作用機序
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one works by binding to the ATP-binding pocket of FGFR kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, angiogenesis, and migration, which are all critical processes in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size and metastasis in animal models. However, it is important to note that the effects of this compound may vary depending on the type of cancer and the genetic makeup of the tumor.
実験室実験の利点と制限
One of the main advantages of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is its specificity for FGFR kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, like all small molecule inhibitors, this compound has some limitations. It may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound is a complex process that may limit its availability and accessibility to researchers.
将来の方向性
There are several future directions for research on 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective FGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor activity and improve patient outcomes. Overall, this compound has the potential to be a valuable tool for cancer research and therapy, and further studies are needed to fully understand its potential.
合成法
The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with o-phenylenediamine to form 2-(2-fluorobenzyl)benzimidazole. This intermediate is then reacted with m-tolylacetic acid to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one has been extensively studied in the field of cancer research due to its potent inhibitory activity against FGFR kinases. FGFRs are a family of receptor tyrosine kinases that are frequently dysregulated in various types of cancer, including lung, breast, and bladder cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-7-6-9-20(13-17)28-16-19(14-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-18-8-2-3-10-21(18)26/h2-13,19H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKLEOQERPEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)



![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)



![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)

